Ampicillin impurity F, identified as 3-(4-hydroxyphenyl) pyrazin-2-ol, is a potential impurity associated with the antibiotic ampicillin. This compound may arise during the synthesis or degradation of ampicillin, a semi-synthetic derivative of penicillin, which is widely used for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Understanding the implications of impurities like ampicillin impurity F is crucial for ensuring the safety and efficacy of pharmaceutical products.
Ampicillin impurity F is synthesized during the chemical processes involved in producing ampicillin. The primary source of this impurity is the semi-synthetic preparation of ampicillin from 6-aminopenicillanic acid and D-(-)-α-phenylglycine, which can lead to various degradation products under specific conditions. Ampicillin itself is classified as a beta-lactam antibiotic, and impurities are often categorized based on their structural similarities to the parent compound.
The synthesis of ampicillin impurity F involves several steps:
The characterization of the synthesized compound employs various analytical techniques including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (NMR), and mass spectrometry to confirm its structure and purity.
Ampicillin impurity F has the molecular formula and features a pyrazin-2-ol core with a hydroxyphenyl substituent. This structure contributes to its chemical properties and potential biological activity.
The formation of ampicillin impurity F involves several chemical transformations that may include:
The reaction mechanism for the formation of ampicillin impurity F remains under investigation but is believed to involve multiple sequential steps leading to structural rearrangements and loss of functional groups .
Ampicillin impurity F serves primarily as a subject of study in pharmaceutical research focused on drug purity and stability. Understanding its formation and characteristics helps in improving synthesis methods for antibiotics and ensuring compliance with regulatory standards concerning pharmaceutical impurities .
Ampicillin EP Impurity F is systematically named as (2RS,4S)-2-[[[(2R)-2-Amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid according to European Pharmacopoeia standards [4] [5]. This impurity is alternatively designated as (2R,4S)-2-[[[(2R)-2-Amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic acid in other chemical nomenclature systems [1]. The most prevalent synonym across scientific literature and commercial catalogs is "Penilloic acids of ampicillin", reflecting its metabolic origin from the β-lactam ring cleavage of ampicillin [2] [7]. Additional synonyms include 4-Thiazolidinecarboxylic acid, 2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-, (2R,4S) and Bacampicillin EP Impurity C [1] [8]. The consistent use of these standardized names facilitates accurate identification in pharmaceutical quality control contexts.
Table 1: Official and Alternative Designations of Ampicillin Impurity F [1] [2] [4]*
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (2RS,4S)-2-[[[(2R)-2-Amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
European Pharmacopoeia Name | Ampicillin EP Impurity F |
Common Synonyms | Penilloic acids of ampicillin; Bacampicillin EP Impurity C; 4-Thiazolidinecarboxylic acid, 2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-, (2R,4S) |
CAS Registry Numbers | 124774-48-7 (primary); 124774-49-8; 2197189-82-3 |
Ampicillin Impurity F possesses the molecular formula C₁₅H₂₁N₃O₃S, with a precise molecular weight of 323.41 g/mol [1] [2] [4]. This formula represents a constitutional isomer of the parent ampicillin molecule (C₁₆H₁₉N₃O₄S) resulting from hydrolytic ring transformation. The molecular weight is approximately 26 g/mol less than intact ampicillin (349.40 g/mol), consistent with the structural rearrangement involving β-lactam ring opening and decarboxylation [3]. Elemental analysis confirms carbon (55.71%), hydrogen (6.54%), nitrogen (12.99%), oxygen (14.84%), and sulfur (9.91%) composition [1]. The compound exhibits solubility in polar organic solvents like methanol (MEOH) and dimethyl sulfoxide (DMSO), but limited aqueous solubility, influencing its chromatographic behavior in analytical methods [2].
The stereochemistry of Ampicillin Impurity F centers on the (2RS,4S) configuration, with particular emphasis on the epimerizable center at the C-2 position [4] [9]. The C-2 carbon exhibits racemic character (RS configuration), while the C-4 carbon maintains a consistent S-configuration as confirmed by nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy [6]. This stereochemical complexity arises from epimerization during degradation or synthesis, where the chiral center at C-10 (equivalent to C-2 in side chain nomenclature) undergoes configuration inversion under specific manufacturing or storage conditions [6] [9]. Studies on analogous penicillin degradation products reveal that such epimerization can significantly impact biological activity – the R-epimer of related compounds like sulbenicillin demonstrates approximately 40-fold higher antibiotic potency compared to the S-epimer [6]. This stereospecific activity reduction underscores the importance of controlling epimer formation in pharmaceutical products.
Structurally, Ampicillin Impurity F represents a penicilloic acid derivative formed through hydrolytic cleavage of the β-lactam ring in ampicillin, followed by decarboxylation [1] [3]. While intact ampicillin contains the characteristic bicyclic system comprising a β-lactam ring fused to a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane), Impurity F features an open thiazolidine ring system with a carboxylic acid at C-4 [3] [6]. This transformation eliminates the strained β-lactam moiety essential for ampicillin's antibacterial activity by acylating bacterial transpeptidases [3].
The structural divergence is further evidenced by comparative spectroscopic analysis. While ampicillin exhibits characteristic β-lactam carbonyl stretching at approximately 1770 cm⁻¹ in infrared spectra, Impurity F shows carbonyl absorptions consistent with a carboxylic acid (1700-1725 cm⁻¹) and secondary amide (1640-1680 cm⁻¹) [3]. Nuclear magnetic resonance (NMR) reveals distinct differences in proton chemical shifts, particularly the absence of the H-5/H-6 coupling in the β-lactam ring and appearance of new resonances associated with the open-chain thiazolidine structure [6]. Mass spectrometry confirms the molecular weight difference, with Impurity F showing a prominent [M+H]+ peak at m/z 324 compared to ampicillin's m/z 350 [1] [6].
Table 2: Structural Comparison Between Ampicillin and Impurity F [1] [3] [6]*
Structural Feature | Ampicillin (Parent Drug) | Ampicillin Impurity F |
---|---|---|
Core Ring System | 4-Thia-1-azabicyclo[3.2.0]heptane (fused β-lactam + thiazolidine) | 5,5-Dimethylthiazolidine (monocyclic) |
Functional Groups | β-Lactam, carboxylic acid, secondary amine, amide | Carboxylic acid, secondary amine, amide |
Molecular Formula | C₁₆H₁₉N₃O₄S | C₁₅H₂₁N₃O₃S |
Molecular Weight | 349.40 g/mol | 323.41 g/mol |
Key Bioactive Moiety | Intact β-lactam ring | Cleaved β-lactam ring |
Characteristic IR Absorption | 1760-1780 cm⁻¹ (β-lactam C=O) | 1700-1725 cm⁻¹ (carboxylic acid C=O) |
Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria | Inactive (confirmed in structural analogs) |
The structural transformation profoundly impacts biological activity. While ampicillin exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria through inhibition of cell wall synthesis, Impurity F lacks significant antibacterial potency due to loss of the reactive β-lactam ring. Studies on structurally analogous penicilloic acids demonstrate complete loss of activity against Staphylococcus aureus (ATCC 25923) and Pseudomonas aeruginosa (ATCC 27853) in minimum inhibitory concentration (MIC) assays [6]. This inactivity confirms that Impurity F is primarily a degradation marker rather than a therapeutically active compound, necessitating strict control in pharmaceutical formulations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7